![molecular formula C18H13FN4OS B6558845 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide CAS No. 1171682-41-9](/img/structure/B6558845.png)
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
作用機序
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to interact with various cellular targets, leading to a range of biological effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
Benzothiazole derivatives have been associated with a range of biological effects, including antimicrobial activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core followed by the introduction of the pyrazolyl and fluorobenzamide moieties. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of 1,3-benzothiazol-2-amine with appropriate reagents to form the pyrazolyl core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as a potential antibacterial or antifungal agent.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
類似化合物との比較
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide is unique due to its specific structural features and potential applications. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
N-(1,3-benzothiazol-2-yl)-2-hydroxybenzamide
N-(1,3-benzothiazol-2-yl)-4-aminobenzamide
These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c1-11-10-16(21-17(24)12-6-2-3-7-13(12)19)23(22-11)18-20-14-8-4-5-9-15(14)25-18/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSRWHMWGQLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
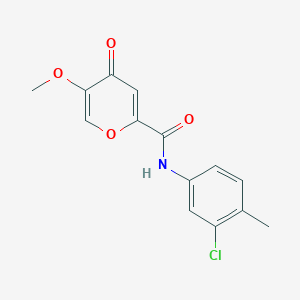
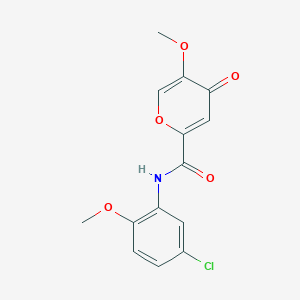
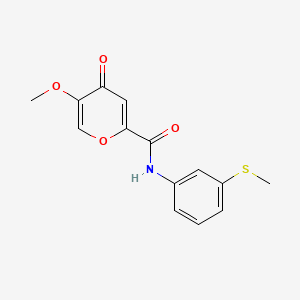
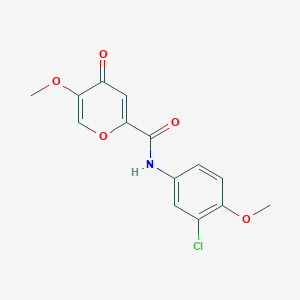
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558795.png)
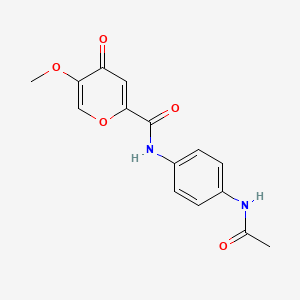
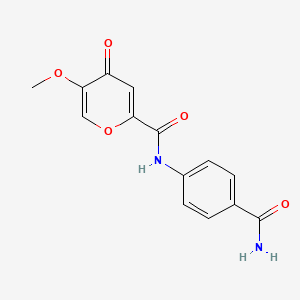
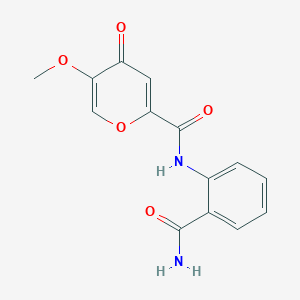
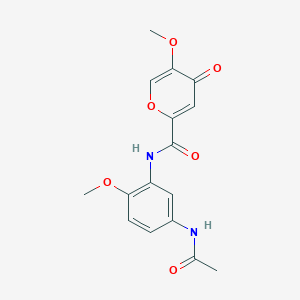
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide](/img/structure/B6558828.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B6558837.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide](/img/structure/B6558839.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6558855.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6558863.png)
